molecular formula C8H17NO B3204584 6-Propylpiperidin-3-ol CAS No. 10388-97-3

6-Propylpiperidin-3-ol

Cat. No.: B3204584
CAS No.: 10388-97-3
M. Wt: 143.23 g/mol
InChI Key: BQSAUYXITCMAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propylpiperidin-3-ol is a natural product found in Aloe deltoideodonta and Conium maculatum with data available.

Scientific Research Applications

1. Anti-Inflammatory and Anti-Cancer Properties

6-Propylpiperidin-3-ol and its derivatives have demonstrated significant anti-inflammatory and anti-cancer activities. A study by Chaudhary et al. (2020) focused on the anti-inflammatory effects of various analogues of 6-acetamido-2,4,5-trimethylpyridin-3-ol, a compound structurally similar to this compound, showing promising results in inhibiting colon inflammation and reducing symptoms of inflammatory bowel disease (IBD) (Chaudhary et al., 2020). Additionally, compounds derived from this compound displayed potent antiangiogenic and antitumor activities in various studies, indicating their potential as novel angiogenesis inhibitors (Lee et al., 2014).

2. Genetic and Sensory Research

Research has utilized 6-n-propylthiouracil (PROP), a compound related tothis compound, for genetic and sensory studies. For instance, Padiglia et al. (2010) explored the relationship between PROP taste sensitivity, genetic factors, and body mass index (BMI). Their findings suggested a correlation between PROP sensitivity and BMI, influenced by genetic variations (Padiglia et al., 2010). Similarly, Bouthoorn et al. (2014) used PROP sensitivity as a marker to investigate its causal relation with body weight, particularly in children, highlighting the genetic factors that contribute to taste perception and potentially influence dietary behavior and energy metabolism (Bouthoorn et al., 2014).

3. Neuropharmacology

In the field of neuropharmacology, derivatives of this compound have been studied for their effects on the dopaminergic and serotonergic systems. Mattsson et al. (2012) synthesized a series of 1-propyl-4-arylpiperidines and evaluated their influence on dopamine D2 receptors and monoamine oxidase A, demonstrating the compound's potential in treating disorders related to these neurotransmitter systems (Mattsson et al., 2012).

Properties

IUPAC Name

6-propylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSAUYXITCMAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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